molecular formula C14H13BrN2O3 B1227480 2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

Cat. No. B1227480
M. Wt: 337.17 g/mol
InChI Key: DZDOSPZIHMCCOR-UHFFFAOYSA-N
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Description

2-methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester is a pyridopyrimidine.

Scientific Research Applications

Synthesis and Potential Inhibitors

  • The compound has been studied in the context of synthesizing potential inhibitors of ethylene biosynthesis. The key step in its synthesis involves the oxidation and subsequent radical introduction of bromine (Wick, Tamm, & Boller, 1995).

Insecticidal Activity

Synthesis of Bromophenol Derivatives

  • The compound has been involved in the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, showing potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's (Boztaş et al., 2019).

Anti-inflammatory Activity

  • Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing more effectiveness than acetylsalicylic acid and ibuprofen in certain cases (Jakubkienė et al., 2002).

Synthesis of Cyclopropane Derivatives

  • Research has also focused on reactions of methyl esters of this compound to form cyclopropane derivatives, indicating its utility in organic synthesis (Shchepin et al., 2003).

Antitumor Evaluation

  • Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, derived from this compound, have been synthesized and evaluated for their antitumor properties, particularly against A549 and P388 cell lines (Liu et al., 2006).

Enantioselective Synthesis

  • The compound has been part of enantioselective syntheses of amino cyclopropane carboxylic acids, showcasing its importance in producing enantiomerically pure compounds (Lugano et al., 1992).

Stereoselective Pyrroline-Ring Formation

  • It is also involved in the stereoselective formation of pyrroline-rings, essential for creating specific organic structures (Noguchi et al., 2003).

properties

Product Name

2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H13BrN2O3/c1-8-4-11(8)14(19)20-7-10-5-13(18)17-6-9(15)2-3-12(17)16-10/h2-3,5-6,8,11H,4,7H2,1H3

InChI Key

DZDOSPZIHMCCOR-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
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2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
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2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
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2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
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2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
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2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

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